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Compound of Interest

Compound Name: AT9283 hydrochloride

Cat. No.: B605658 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AT9283 hydrochloride with alternative kinase

inhibitors, supported by published experimental data. The information is intended to assist

researchers in evaluating the suitability of AT9283 for their specific research applications.

Executive Summary
AT9283 is a multi-targeted kinase inhibitor with potent activity against Aurora kinases A and B,

Janus kinase 2 (JAK2), and Abl kinase (including the T315I mutant).[1][2][3][4] Its mechanism

of action involves the inhibition of mitotic progression, leading to endoreduplication and

apoptosis in cancer cells.[5][6] Preclinical studies have demonstrated its anti-proliferative and

pro-apoptotic effects in a range of hematological and solid tumor cell lines, as well as tumor

growth inhibition in xenograft models.[3][5][7] This guide compares the performance of AT9283

with two other well-characterized kinase inhibitors: Alisertib (MLN8237), a selective Aurora

kinase A inhibitor, and Ruxolitinib, a potent JAK1/2 inhibitor.
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Kinase Target AT9283 Alisertib (MLN8237) Ruxolitinib

Aurora A ~3 1.2 -

Aurora B ~3 396.5 -

JAK1 - - 3.3

JAK2 1.2 - 2.8

JAK3 1.1 - >400

Abl (T315I) 4 - -

FLT3 1-30 - -

Data compiled from

multiple sources.[1][4]

[8]

Table 2: In Vitro Anti-proliferative Activity (GI50/IC50, µM)
in Selected Cancer Cell Lines
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Cell Line Cancer Type AT9283
Alisertib
(MLN8237)

Ruxolitinib

HCT-116
Colorectal

Carcinoma
< 1 0.06 - >5 -

K562
Chronic Myeloid

Leukemia
0.01 - 0.021 - -

Ba/F3 (BCR-

ABL)

Pro-B Cell

Leukemia
0.01 - 0.021 - -

Granta-519
Mantle Cell

Lymphoma
< 1 - -

SUDHL-6
Diffuse Large B-

cell Lymphoma
< 1 - -

RL
Follicular

Lymphoma
< 1 - -

Multiple

Myeloma Cell

Lines

Multiple

Myeloma
- 0.003 - 1.71 -

Neuroblastoma

Cell Lines
Neuroblastoma - 0.0076 - 0.0268 -

HEL Erythroleukemia - - 0.203

Ba/F3 (JAK2

V617F)

Pro-B Cell

Leukemia
- - 0.123

Data compiled

from multiple

sources.[5][7][9]

[10][11]

Table 3: In Vivo Anti-tumor Efficacy in Xenograft Models
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Inhibitor Cancer Model Dosing Regimen
Tumor Growth
Inhibition (TGI) /
Outcome

AT9283

Mantle Cell

Lymphoma (Granta-

519)

20 mg/kg
Significant TGI and

enhanced survival

Chronic Myeloid

Leukemia (K562)
12.5 mg/kg, i.p. Tumor regression

Alisertib
Colorectal Cancer

(PDX)
30 mg/kg

Varied response, with

some models showing

sensitivity

Anaplastic Large Cell

Lymphoma (Karpas-

299)

20 mg/kg, p.o. 68% TGI

Ruxolitinib
Anaplastic Large Cell

Lymphoma (ALK-)
50 mg/kg/day Significant TGI

Hodgkin Lymphoma &

PMBL
45.0 mg/kg Prolonged survival

Colorectal Cancer

(LS411N)
- Significant TGI

Data compiled from

multiple sources.[5][7]

[12][13][14][15][16]

Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a

compound against a specific kinase.

Materials:
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Recombinant purified kinase

Kinase-specific substrate

ATP (Adenosine Triphosphate), often [γ-³³P]ATP

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

Test compound (e.g., AT9283 hydrochloride) dissolved in DMSO

96-well filter plates

Phosphoric acid

Scintillation counter

Procedure:

Prepare serial dilutions of the test compound in kinase reaction buffer.

In a 96-well plate, add the kinase, substrate, and test compound dilution.

Initiate the kinase reaction by adding ATP.

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction by adding phosphoric acid.

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

Measure the radioactivity of the captured phosphorylated substrate using a scintillation

counter.

Calculate the percentage of kinase inhibition for each compound concentration and

determine the IC50 value.
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Cell Viability (MTS) Assay
This protocol outlines a method to assess the effect of a compound on cell proliferation.

Materials:

Cancer cell lines

Complete cell culture medium

Test compound (e.g., AT9283 hydrochloride)

96-well cell culture plates

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g.,

DMSO).

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂

incubator.

Add MTS reagent to each well according to the manufacturer's instructions.

Incubate the plates for 1-4 hours at 37°C.

Measure the absorbance at 490 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

GI50/IC50 value.

Apoptosis (Annexin V) Assay
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This protocol describes the detection of apoptosis by flow cytometry using Annexin V staining.

Materials:

Treated and untreated cancer cells

Annexin V-FITC (or other fluorochrome conjugate)

Propidium Iodide (PI)

Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

Flow cytometer

Procedure:

Induce apoptosis in cells by treating with the test compound for the desired time.

Harvest the cells (including any floating cells) and wash them with cold PBS.

Resuspend the cells in Annexin V Binding Buffer.

Add Annexin V-FITC and PI to the cell suspension.

Incubate the cells in the dark at room temperature for 15 minutes.

Analyze the stained cells by flow cytometry.

Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late

apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Mandatory Visualization
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Caption: AT9283 inhibits Aurora and JAK/STAT pathways.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b605658?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Caption: Workflow for comparing kinase inhibitors.
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Caption: Logic for inhibitor performance evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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